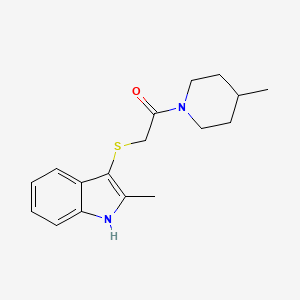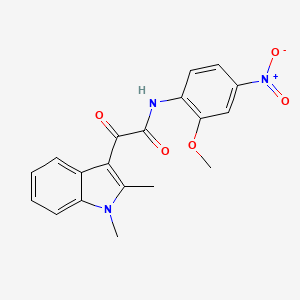
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Imaging Agents for Brain Receptor Studies
Radioligand Development for PET Imaging
Compounds structurally related to the queried chemical have been utilized in the development of radioligands for positron emission tomography (PET) imaging, particularly for targeting brain receptors such as the 5-HT1A receptor. Radioligands like [11C]WAY-100635 and its derivatives are instrumental in studying the distribution and function of serotonin receptors in the human brain, aiding in the research of psychiatric and neurological disorders (Pike et al., 1995; Pike et al., 1996). These studies demonstrate the potential of such compounds to enhance our understanding of brain function and the mechanisms underlying various mental health conditions.
Metabolic Pathways and Pharmacokinetics
Study of Metabolism and Disposition
Research on similar compounds has also focused on understanding their metabolic pathways and disposition in the human body. For instance, studies on orexin receptor antagonists like SB-649868 have provided valuable insights into the metabolism, excretion, and pharmacokinetic profiles of these compounds, which are crucial for drug development and therapeutic application (Renzulli et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide. This intermediate is then reacted with cyanoacetic acid to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is subsequently hydrolyzed to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-fluorobenzoyl chloride", "cyanoacetic acid" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide is then reacted with cyanoacetic acid in the presence of a base such as potassium carbonate to form N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-cyano-2,4-dioxo-1H-pyrimidine-5-carboxamide is hydrolyzed with a strong acid such as hydrochloric acid to form the final product, N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
CAS番号 |
887899-55-0 |
分子式 |
C18H13ClFN3O4 |
分子量 |
389.77 |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O4/c1-27-15-7-2-10(19)8-14(15)22-16(24)13-9-21-18(26)23(17(13)25)12-5-3-11(20)4-6-12/h2-9H,1H3,(H,21,26)(H,22,24) |
InChIキー |
CMRINGUSXBZDAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


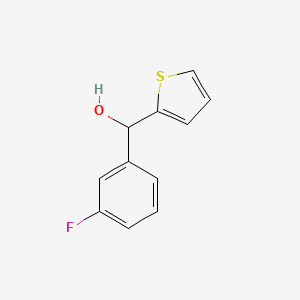
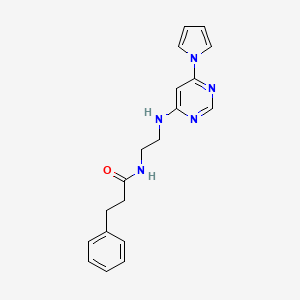
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide](/img/structure/B2875676.png)
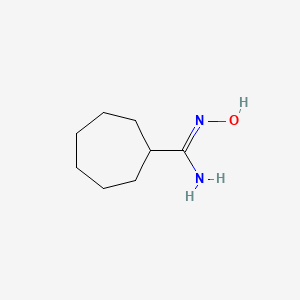
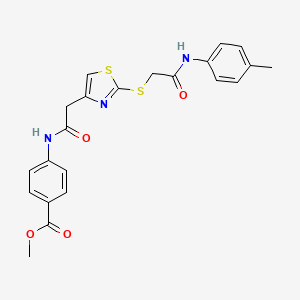
![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
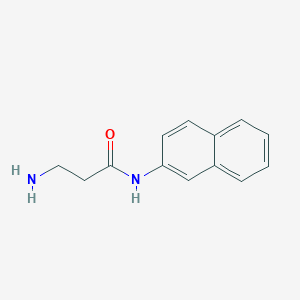
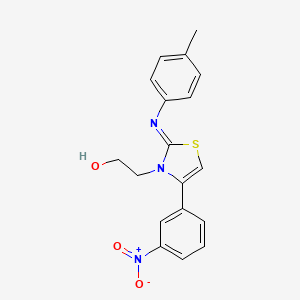


![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
